molecular formula C13H10N2 B8128156 6-Phenyl-1H-pyrrolo[3,2-B]pyridine

6-Phenyl-1H-pyrrolo[3,2-B]pyridine

Cat. No. B8128156
M. Wt: 194.23 g/mol
InChI Key: KOSWZIMGNPETMZ-UHFFFAOYSA-N
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Description

6-Phenyl-1H-pyrrolo[3,2-B]pyridine is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Synthesis :

    • Čikotienė et al. (2007) demonstrated the use of pyridine in catalyzing the rearrangement of 4-amino-5-nitro-6-phenylethynylpyrimidines into 6-phenyl-7-oxo-7H-pyrrolo[3,2-d]pyrimidine-5-oxides, underlining its significance in chemical transformations (Čikotienė et al., 2007).
    • Abdel-Mohsen and Geies (2008) presented a convenient method for synthesizing pyrrolo[2,3-b]pyridines and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidines, some of which displayed potential as antibacterial agents (Abdel-Mohsen & Geies, 2008).
  • Pharmacological Properties :

    • Wójcicka et al. (2017) found that novel 6-phenyl-1H-pyrrolo[3,4-c]pyridine derivatives exhibit promising antitumor and antimicrobial properties, indicating their potential in drug development (Wójcicka et al., 2017).
  • Materials Science :

    • Lun̆ák et al. (2011) studied the absorption and fluorescence of soluble polar diketo-pyrrolo-pyrroles, revealing insights into their properties for potential use in electronic and optical materials (Lun̆ák et al., 2011).
    • Hildebrandt, Schaarschmidt, and Lang (2011) explored electronically intercommunicating iron centers in di- and tetraferrocenyl pyrroles, which could be significant in the development of materials with high reduction potentials and reversible electron transfer processes (Hildebrandt et al., 2011).
  • Agrochemicals :

    • Minakata et al. (1992) developed new compounds for agrochemicals using 1H-Pyrrolo[2,3-b]pyridine, some of which showed high fungicidal activity, underlining their potential in agricultural applications (Minakata et al., 1992).
  • Structural Chemistry :

    • The study by Bahajaj et al. (1994) demonstrated that acid treatment of pyrrolo[3,4-b]pyridin-5′-ones could lead to unexpected rearrangements, yielding unique crystal structures, which is significant for understanding molecular dynamics and structure (Bahajaj et al., 1994).

properties

IUPAC Name

6-phenyl-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-8-13-12(15-9-11)6-7-14-13/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSWZIMGNPETMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CN3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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